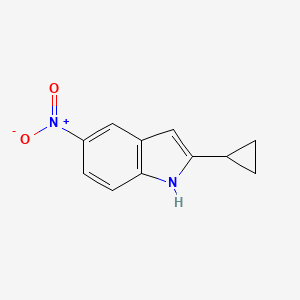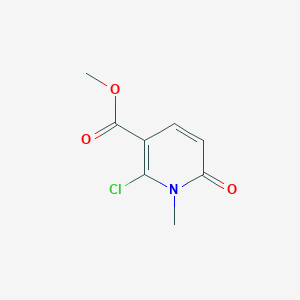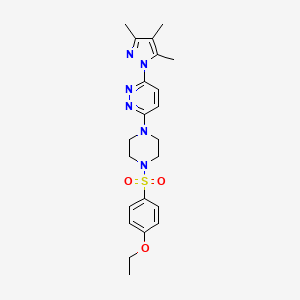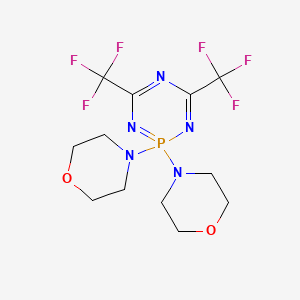
2-Cyclopropyl-5-Nitro-1H-Indol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-nitro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-5-nitro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . These targets can vary depending on the specific functional groups attached to the indole nucleus .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses . The nitro group and cyclopropyl group in the compound may influence its interaction with its targets, potentially altering their function or activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways would depend on its specific interactions with its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-nitro-1H-indole typically involves the nitration of 2-cyclopropylindole. The process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
- Formation of the cyclopropylindole core.
- Nitration to introduce the nitro group.
- Purification steps to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated indoles: Formed by substitution reactions on the indole ring.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitro-1H-indole: Lacks the cyclopropyl group, affecting its reactivity and applications.
Uniqueness: 2-Cyclopropyl-5-nitro-1H-indole is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-nitro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)9-3-4-10-8(5-9)6-11(12-10)7-1-2-7/h3-7,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVBOWNCUZNLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2385277.png)

![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2385285.png)

![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)

![7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2385292.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(piperidine-1-sulfonyl)benzoate](/img/structure/B2385293.png)
![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)
